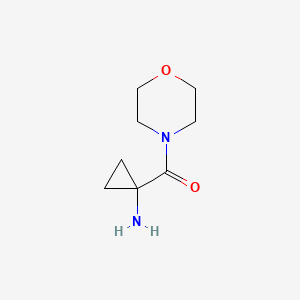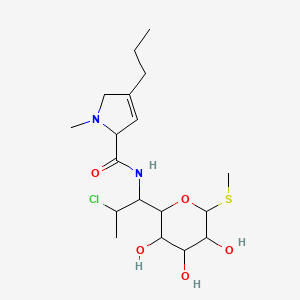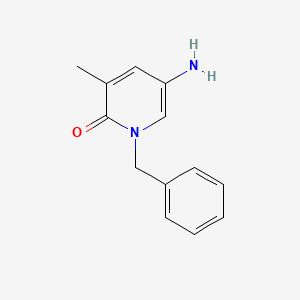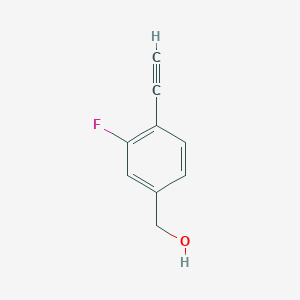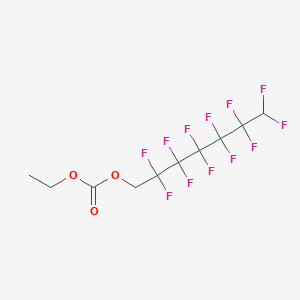
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- is an organic compound with the molecular formula C12H7ClN2 It is a derivative of propanedinitrile, featuring a phenyl group and a chlorine atom attached to a propenylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- typically involves the reaction of 3-chloro-3-phenyl-2-propenal with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3-chloro-3-phenyl-2-propenal reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propenylidene moiety can undergo addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Addition Reactions: Electrophiles or nucleophiles under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atom.
Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the double bond.
Oxidation and Reduction: Oxidized or reduced derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile, 2-(3-phenyl-2-propen-1-ylidene)-: Similar structure but lacks the chlorine atom.
Cinnamaldehyde: Contains a similar propenylidene moiety but with an aldehyde group instead of nitrile groups.
Eigenschaften
Molekularformel |
C12H7ClN2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
2-[(Z)-3-chloro-3-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7ClN2/c13-12(7-6-10(8-14)9-15)11-4-2-1-3-5-11/h1-7H/b12-7- |
InChI-Schlüssel |
AMXZIDAMUMHHPB-GHXNOFRVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C=C(C#N)C#N)/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC=C(C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


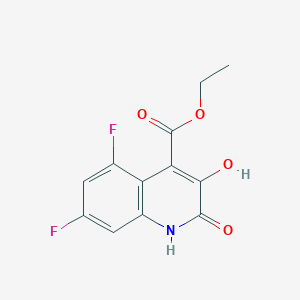
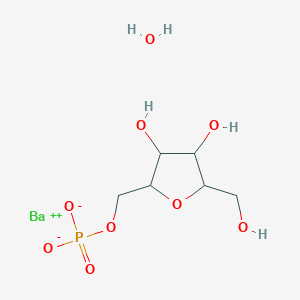
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
